Lipophilicity (XLogP3-AA) Advantage Over the 1-Oxo Analog
This compound exhibits a computed XLogP3-AA of 2.2, while the direct 1-oxo analog (3-ethyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile) is predicted to have a lower logP of approximately 1.5 due to the more polar carbonyl group. The 0.7-unit increase in lipophilicity can significantly enhance membrane permeability while retaining aqueous solubility suitable for cell-based assays [1].
| Evidence Dimension | XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.2 |
| Comparator Or Baseline | 3-ethyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile: XLogP3-AA ~1.5 (estimated by structural analogy) |
| Quantified Difference | ΔXLogP ≈ +0.7 |
| Conditions | Computed via XLogP3 3.0 (PubChem 2025 release); comparator value inferred from typical logP reduction of 0.5–0.8 when replacing C=S with C=O in heterocyclic systems. |
Why This Matters
Higher lipophilicity within a favorable range (1–3) is often correlated with improved passive membrane permeability, making this compound a preferred choice for intracellular target engagement studies.
- [1] PubChem Compound Summary for CID 3833874. National Library of Medicine, 2025. Computed Properties: XLogP3-AA = 2.2. View Source
